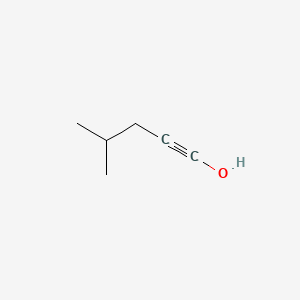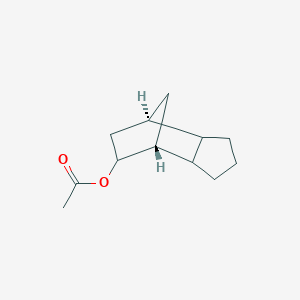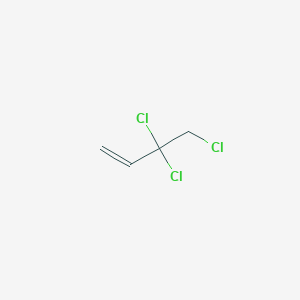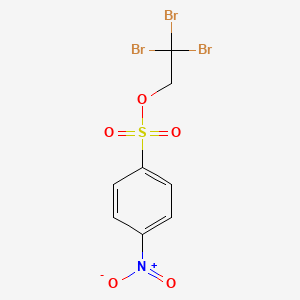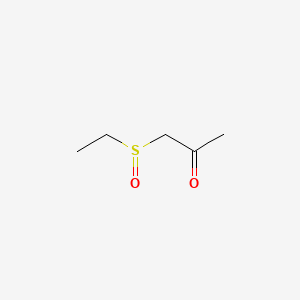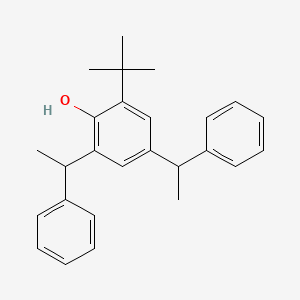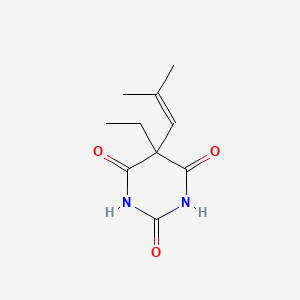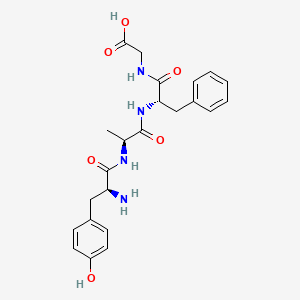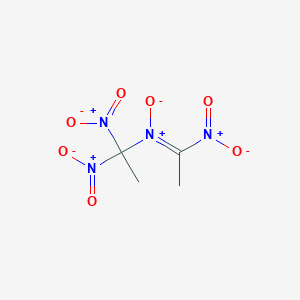
1,1-Dinitroethyl-(1-nitroethylidene)-oxido-azanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dinitroethyl-(1-nitroethylidene)-oxido-azanium is a chemical compound with the molecular formula C₄H₆N₄O₇ It is known for its unique structure, which includes nitro groups and an oxido-azanium moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dinitroethyl-(1-nitroethylidene)-oxido-azanium typically involves the nitration of suitable precursors under controlled conditions. The reaction conditions often include the use of strong nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid. The temperature and reaction time are carefully controlled to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, where the reaction parameters are optimized for maximum yield and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and cost-effectiveness of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dinitroethyl-(1-nitroethylidene)-oxido-azanium undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to different derivatives.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction can yield amino derivatives, while substitution can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
1,1-Dinitroethyl-(1-nitroethylidene)-oxido-azanium has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other complex molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in drug development.
Industry: It is used in the production of advanced materials and as an intermediate in the synthesis of other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,1-Dinitroethyl-(1-nitroethylidene)-oxido-azanium involves its interaction with molecular targets through its nitro and oxido-azanium groups. These interactions can lead to various chemical transformations, depending on the specific pathways and conditions. The compound’s reactivity is influenced by the electron-withdrawing nature of the nitro groups and the presence of the oxido-azanium moiety.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Dinitroethane: Similar in structure but lacks the oxido-azanium group.
1-Nitropropane: Contains a nitro group but has a different carbon backbone.
Nitroethane: A simpler nitro compound with fewer nitro groups.
Uniqueness
1,1-Dinitroethyl-(1-nitroethylidene)-oxido-azanium is unique due to its combination of nitro groups and the oxido-azanium moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
5448-02-2 |
|---|---|
Formule moléculaire |
C4H6N4O7 |
Poids moléculaire |
222.11 g/mol |
Nom IUPAC |
N-(1,1-dinitroethyl)-1-nitroethanimine oxide |
InChI |
InChI=1S/C4H6N4O7/c1-3(6(10)11)5(9)4(2,7(12)13)8(14)15/h1-2H3/b5-3- |
Clé InChI |
CXYHIMCZGNWYBE-HYXAFXHYSA-N |
SMILES isomérique |
C/C(=[N+](\C(C)([N+](=O)[O-])[N+](=O)[O-])/[O-])/[N+](=O)[O-] |
SMILES canonique |
CC(=[N+](C(C)([N+](=O)[O-])[N+](=O)[O-])[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



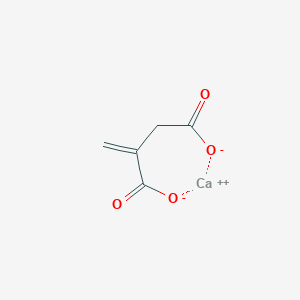
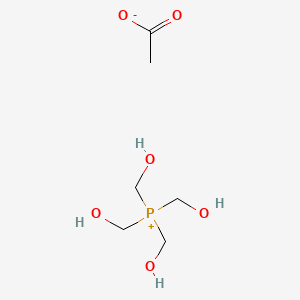
![(2E)-2-[(1R,5S)-1,8,8-trimethyl-3-oxo-2-oxabicyclo[3.2.1]octan-4-ylidene]acetonitrile](/img/structure/B13799081.png)
![(R)-1-[(3,4-Dihydroxyphenyl)methyl]-1,2,3,4-tetrahydro-2-methylisoquinoline-6,7-diol](/img/structure/B13799089.png)
![6,8-Dimethyl-6,8-diazabicyclo[3.2.2]nonane-7,9-dione](/img/structure/B13799096.png)
